molecular formula C17H16ClN3O4 B2890993 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide CAS No. 2034348-48-4

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide

Cat. No.: B2890993
CAS No.: 2034348-48-4
M. Wt: 361.78
InChI Key: SGBCBZJTGKUOLB-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chlorinated oxazepine ring fused to a benzo ring, linked to a nicotinamide moiety. The presence of multiple functional groups, including a chloro substituent, a keto group, and a hydroxyl group, makes it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The intermediate is then reacted with 2-hydroxy-3-nicotinamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and purification steps are crucial to minimize impurities and achieve high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the keto group, converting it to a secondary alcohol.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nicotinamide moiety may interact with NAD+ dependent enzymes, influencing metabolic pathways. The chloro substituent and oxazepine ring can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine
  • 2-hydroxy-3-nicotinamide
  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide

Uniqueness

Compared to similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide stands out due to the presence of both the chloro substituent and the nicotinamide moiety. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-12-3-4-14-11(8-12)9-21(15(22)10-25-14)7-6-20-17(24)13-2-1-5-19-16(13)23/h1-5,8H,6-7,9-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCBZJTGKUOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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